4-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
Description
4-Fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a pyrrolidine moiety and a 4-fluorobenzamide group. Its structure combines a fluorinated aromatic system with a pyridazine-pyrrolidine scaffold, which may enhance target binding and pharmacokinetic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-17-7-3-16(4-8-17)21(27)23-18-9-5-15(6-10-18)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOGMATRDHLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the organism’s growth. The molecular interactions of these compounds in docking studies reveal their suitability for further development.
Biochemical Pathways
It’s known that similar compounds can exhibit higher anti-tb activity against mtb, suggesting that this compound may also affect the same or similar biochemical pathways.
Pharmacokinetics
It’s known that similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells.
Biological Activity
4-fluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Chemical Name : this compound
- Molecular Formula : C17H18FN5O
- Molecular Weight : 315.36 g/mol
- CAS Number : 2034369-83-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes, notably those involved in the endocannabinoid system. For instance, it has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme that regulates the degradation of endocannabinoids. The inhibition of MAGL can lead to increased levels of endocannabinoids, which may have therapeutic effects in conditions such as pain and inflammation.
Biological Activity Data
| Activity Type | Target/Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | MAGL | 80 nM | |
| Antiproliferative | Ovarian Cancer Cells (OVCAR-3) | 31.5 µM | |
| Antiproliferative | Ovarian Cancer Cells (COV318) | 43.9 µM |
Case Studies
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
-
MAGL Inhibition Study :
A study conducted by researchers demonstrated that this compound is a potent reversible inhibitor of MAGL. The compound displayed an IC50 value of 80 nM, indicating strong inhibitory activity. This study also confirmed the compound's selectivity over other enzymes in the endocannabinoid system, suggesting its potential as a therapeutic agent for pain management without significant side effects associated with non-selective inhibitors . -
Anticancer Activity :
Another investigation focused on the antiproliferative effects of this compound on ovarian cancer cell lines. The results indicated that it significantly inhibited cell viability in both OVCAR-3 and COV318 cell lines with IC50 values of 31.5 µM and 43.9 µM, respectively. This suggests that the compound may be effective in targeting cancer cells that overexpress MAGL, providing a novel approach to cancer therapy .
Comparison with Similar Compounds
Key Comparisons:
Analysis:
- Fluorine Position: The 4-fluoro substitution in the target compound and 4b enhances electronic effects and metabolic stability compared to non-fluorinated analogs .
- Heterocyclic Moieties : Replacing hydrazine (4b) or morpholine () with pyrrolidin-1-yl (target compound) may improve lipophilicity and target engagement due to pyrrolidine’s five-membered ring flexibility and moderate basicity .
- Sulfonamide vs.
- Kinase Inhibition : Ponatinib’s imidazo[1,2-b]pyridazine core and methylpiperazine substituent confer potent Bcr-Abl inhibition, whereas the target compound’s pyrrolidine-pyridazine scaffold may prioritize selectivity for alternate kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
